molecular formula C3H8O B1357017 1-Propanol-1,1-d2 CAS No. 40422-04-6

1-Propanol-1,1-d2

Cat. No. B1357017
CAS RN: 40422-04-6
M. Wt: 62.11 g/mol
InChI Key: BDERNNFJNOPAEC-SMZGMGDZSA-N
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Description

1-Propanol-1,1-d2 is not directly mentioned in the provided papers, but it is a deuterated form of 1-propanol, which is a primary alcohol with the formula C3H8O. It is a colorless liquid that is important in the chemical industry as a precursor to various compounds.

Synthesis Analysis

The metabolic engineering of a 1,2-propanediol pathway in Escherichia coli suggests the possibility of producing related compounds such as 1-propanol through fermentation processes using glucose as a renewable resource . Although the paper focuses on 1,2-propanediol, the methods described could potentially be adapted for the synthesis of 1-propanol and its deuterated isotopologues.

Molecular Structure Analysis

The structure of liquid 1-propanol has been studied using neutron diffraction and EPSR simulations, revealing that propanol molecules form hydrogen-bonded clusters with a size distribution that broadens at lower temperatures . This information could be extrapolated to understand the molecular interactions of 1-Propanol-1,1-d2, considering the effects of deuterium substitution on hydrogen bonding.

Chemical Reactions Analysis

The purification and characterization of D-1-amino-2-propanol:NAD+ oxidoreductase activity from Escherichia coli K-12 indicates that certain enzymes can selectively catalyze reactions involving the D-isomer of amino alcohols . This specificity could be relevant when considering the chemical reactions of chiral molecules related to 1-propanol.

Physical and Chemical Properties Analysis

The temperature-dependent structure of liquid 1-propanol has been investigated, showing that the average cluster size and the degree of branching increase as the temperature decreases . The excess molar volumes of 1-propanol with various amides have been measured, indicating interactions such as hydrogen bonding and dispersion forces . These studies provide insights into the physical and chemical properties of 1-propanol, which would be similar for its deuterated counterpart.

Relevant Case Studies

The conformational preferences of chiral molecules have been studied in 1-phenyl-1-propanol, which is structurally related to 1-propanol . Quantum computational methods have been used to study the molecular structure and properties of 1-phenyl-1-propanol, providing a comprehensive analysis of its characteristics . These studies could serve as case studies for understanding the behavior of 1-Propanol-1,1-d2 in various environments.

Scientific Research Applications

Photochemical Degradation in Environmental Studies

1-Propanol is extensively used in various industries and is also a contaminant in the atmosphere. Research on its photochemical and photocatalytic degradation using UV/H2O2 has been conducted to understand its behavior and fate under environmental conditions. This study highlights the formation of carboxylic acids and malonate as byproducts, opening avenues for the production of these chemical building blocks under mild conditions (Ferreira Santos et al., 2019).

Probing Molecular Dynamics

1-Propanol serves as a prototype for studying monohydroxy alcohol and H-bonding systems. Using dielectric spectroscopy and depolarized dynamic light scattering, researchers have revisited the reorientational dynamics of 1-propanol, contributing to our understanding of molecular interactions and behavior (Gabriel et al., 2017).

Molecular Association Studies

The molecular associations in liquid D-1-propanol have been analyzed using neutron diffraction. This research provides insights into the molecular conformation and associations in 1-propanol, contrasting it with its isomer 2-propanol, and suggesting different types of molecular association (Sahoo et al., 2009).

Density and Volume Studies

Research on the densities and excess molar volumes of binary systems involving 1-propanol and various amides at different temperatures has been conducted. This work helps in understanding intermolecular interactions, such as hydrogen bonding and dispersion forces, in these systems (Saleh et al., 2001).

Hydrogenation and Electro-Oxidation Processes

Studies have explored the use of 1-propanol in hydrogenation processes for chemical synthesis and electro-oxidation for energy applications. These investigations have provided insights into the mechanisms and efficiency of these processes under various conditions (Liu et al., 2008; Gandarias et al., 2011).

Astrophysical Implications

Research into the formation of interstellar propanal and 1-propanol ice provides insights into the pathways and mechanisms of organic molecule formation in interstellar space, contributing to our understanding of astrochemistry (Qasim et al., 2019).

Fuel Applications

1-Propanol has been investigated as a component in fuel blends, particularly in studies examining its effects on engine performance and efficiency. This research contributes to the development of alternative fuels and understanding their impact on engine systems (Gökmen & Aydoğan, 2022).

Electrocatalysis and Adsorption Studies

Studies on the electrochemical adsorption and oxidation of 1-propanol on platinum electrodes in aqueous acid medium have provided insights into the mechanisms of electrosorption and its implications for electrocatalysis (Gonçalves et al., 1988).

Aqueous Phase Reactions

Research on the aqueous phase dehydration of 1-propanol over zeolites using density functional theory calculations has expanded our understanding of the dehydration mechanisms and the role of water molecules in these processes (Mei & Lercher, 2017).

Safety And Hazards

1-Propanol-1,1-d2 is a highly flammable liquid and vapor . It may cause serious eye damage and may cause drowsiness or dizziness . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective measures such as wearing protective gloves, eye protection, and face protection are recommended when handling this compound .

Future Directions

While specific future directions for 1-Propanol-1,1-d2 are not mentioned in the search results, there is ongoing research into the use of propanols in renewable energy . The development of green routes for the synthesis of compounds like propionic acid from 1-propanol also represents an important area of study .

properties

IUPAC Name

1,1-dideuteriopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDERNNFJNOPAEC-SMZGMGDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30480194
Record name 1-Propanol-1,1-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

62.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propanol-1,1-d2

CAS RN

40422-04-6
Record name 1-Propanol-1,1-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 40422-04-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
G Karabatsos, C Zioudrou… - Journal of the American …, 1970 - ACS Publications
The reaction of 1-propanol-1, 1-d2 with zinc chloride and hydrochloric acid gave a 70% yield of chloro-propane consisting of 89% 1-chloropropane and 11% 2-chloropropane. The …
Number of citations: 12 pubs.acs.org
BC Wiegand, P Uvdal, JG Serafin… - The Journal of Physical …, 1992 - ACS Publications
Carbon-oxygen bond scission is proposed to limit the rate of propene elimination. Conversely, dehydrogenation at the 1-carbon of 1-propoxide is proposed to limit the rate of …
Number of citations: 40 pubs.acs.org
J Gal - Journal of Labelled Compounds and …, 1977 - Wiley Online Library
The synthesis of (R)‐(−)‐ and (S)‐(+)‐2‐amino‐1‐phenylpropane‐3,3,3‐d 3 via a modification of a published procedure for the unlabelled compounds is described. The preparation of …
O Malver, MJ Sebastian, NJ Oppenheimer - DNA repair, 2014 - Elsevier
A new, acyclic NAD-analog, acycloNAD + has been synthesized where the nicotinamide ribosyl moiety has been replaced by the nicotinamide (2-hydroxyethoxy)methyl moiety. The …
Number of citations: 2 www.sciencedirect.com
PE Carey Jr - 2015 - search.proquest.com
Air pollution and in particular photochemical smog is still an important environmental problem due to its impact on human health. One of the main contributors is tropospheric ozone, the …
Number of citations: 0 search.proquest.com
MP Lapinski, JG Ekerdt - The Journal of Physical Chemistry, 1992 - ACS Publications
A method for obtaining kinetic parameters for hydrocarbonsurface reactions with FTIR is described anddemonstrated for two C2 surface species. The surface species resulted from initial …
Number of citations: 15 pubs.acs.org
原田里紗, ハラダリサ - 2018 - ir.library.osaka-u.ac.jp
論文内容の要旨第 1 章 緒論醤油は麹菌, 乳酸菌, 酵母の醗酵によって作られる調味料である. 醗酵のプロセスの間にアミノ酸, 有機酸, 香気成分などの様々な成分が生成する. 醤油の品質では…
Number of citations: 4 ir.library.osaka-u.ac.jp

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